A Comprehensive Technical Guide to the Historical Synthesis of Salicylamide
A Comprehensive Technical Guide to the Historical Synthesis of Salicylamide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the historical and key synthetic routes for salicylamide (B354443) (o-hydroxybenzamide), a compound with a long history as an analgesic and antipyretic agent. This document details the evolution of its synthesis, presenting quantitative data, detailed experimental protocols, and process workflows to support researchers and professionals in the field of drug development and organic synthesis.
Introduction
Salicylamide has been a subject of chemical synthesis for over a century, with various methods developed to improve yield, purity, and economic viability. Its journey from early laboratory preparations to large-scale industrial production reflects the advancements in organic chemistry. This guide explores the core synthetic strategies, including the ammonolysis of salicylate (B1505791) esters, the "Salol reaction," and more direct approaches from common starting materials like salicylic (B10762653) acid and phenol (B47542).
Key Synthetic Routes
The synthesis of salicylamide has primarily revolved around several key chemical transformations. The choice of a particular route has historically been dictated by factors such as the availability and cost of starting materials, desired product purity, and scalability.
Ammonolysis of Methyl Salicylate
The ammonolysis of methyl salicylate stands out as a prevalent industrial method for producing salicylamide.[1] This process involves the direct reaction of methyl salicylate with ammonia (B1221849), typically under pressure, to facilitate the conversion of the methyl ester to the primary amide.[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Methyl Salicylate | [2][3] |
| Reagent | Ammonia (gas or aqueous) | [2][3][4] |
| Solvent | Toluene (B28343) or Water | [2][3][4] |
| Temperature | 30-70 °C | [4] |
| Pressure | 0.25-0.35 MPa | [3] |
| Reaction Time | 5-6 hours | [3] |
| Yield | 87.8-98.4% | [3][4] |
| Purity | >99.8% | [4] |
Experimental Protocol: Ammonolysis of Methyl Salicylate
This protocol is based on a high-yield method described in patent literature.[3]
Materials:
-
Methyl salicylate (150 kg)
-
Toluene (450 kg)
-
Ammonia gas
Equipment:
-
1000 L stainless steel reactor capable of handling pressure
-
Heating and cooling system
-
Stirrer
-
Gas inlet for ammonia
-
Condenser for solvent recovery
-
Crystallizer
-
Centrifuge
Procedure:
-
Charge the stainless steel reactor with 150 kg of methyl salicylate and 450 kg of toluene.
-
Heat the mixture to 40-45 °C while stirring.
-
Continuously introduce ammonia gas into the reactor, maintaining the reaction temperature at 40-45 °C and the pressure at 0.3-0.35 MPa.
-
Continue the ammoniation reaction for 5.5 hours.
-
After the reaction is complete, stop the ammonia gas feed.
-
Heat the reaction mixture to recover toluene and the methanol (B129727) byproduct via distillation.
-
Cool the residual material to 25 °C to induce crystallization.
-
Separate the crystallized salicylamide from the mother liquor by centrifugation.
-
The resulting salicylamide can be dried. This process is reported to yield a product with 98.4% purity.[3]
Experimental Workflow: Ammonolysis of Methyl Salicylate
Caption: Experimental workflow for the industrial synthesis of salicylamide via ammonolysis of methyl salicylate.
The Salol Reaction
A historically significant method for preparing salicylamides is the "Salol reaction," named after the common name for phenyl salicylate. This process involves the aminolysis of phenyl salicylate by heating it with an amine. The earliest mention of this process dates back to M. Schopff in 1892.[5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Phenyl Salicylate ("Salol") | [5][6] |
| Reagent | Amine (e.g., o-toluidine, aniline) | [5][6] |
| Solvent | 1,2,4-trichlorobenzene (or neat) | [6] |
| Temperature | 180-205 °C | [6][7] |
| Reaction Time | 2-3.5 hours | [6][7] |
| Yield | 71-77% (for substituted salicylanilides) | [5][8] |
Experimental Protocol: The Salol Reaction (for Salicyl-o-toluide)
This protocol is adapted from a procedure for the synthesis of salicyl-o-toluide.[6]
Materials:
-
Phenyl salicylate ("Salol") (42.8 g, 0.2 mole)
-
o-toluidine (26.7 g, 0.25 mole)
-
1,2,4-trichlorobenzene (60 g)
-
Decolorizing carbon (e.g., Norit) (3 g)
-
Ligroin (b.p. 90-120 °C) (75 ml)
Equipment:
-
Flask
-
Vigreux column (30 cm)
-
Heating mantle
-
Distillation apparatus
-
Buchner funnel and filter flask
Procedure:
-
In a flask equipped with a Vigreux column, combine phenyl salicylate, o-toluidine, and 1,2,4-trichlorobenzene.
-
Heat the mixture to its boiling point. Phenol, a byproduct of the reaction, will begin to distill. The temperature will rise from approximately 183 °C to 187 °C within the first hour.
-
Continue heating until the temperature reaches 202 °C and a total of 45-46 g of distillate has been collected.
-
Remove the flask from the heat and add 3 g of decolorizing carbon and 10 ml of trichlorobenzene.
-
Heat the mixture to boiling and perform a hot filtration by suction.
-
Allow the filtrate to cool and stand in an ice chest overnight to crystallize.
-
Filter the crystalline product by suction.
-
Slurry the collected crystals with 75 ml of ligroin at 35-40 °C and filter again.
-
Dry the final product, salicyl-o-toluide, to a constant weight.
Experimental Workflow: The Salol Reaction
Caption: Generalized workflow for the synthesis of salicylamides via the Salol reaction.
Synthesis from Salicylic Acid and Urea (B33335)
A more direct approach to salicylamide involves the reaction of salicylic acid with urea, often in the presence of a catalyst like boric acid. This method provides a route from a readily available starting material.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Salicylic Acid | [9][10] |
| Reagent | Urea | [9][10] |
| Catalyst | Boric Acid | [9][10] |
| Temperature | ~180 °C | [9][10] |
| Reaction Time | 2 hours | [9][10] |
| Yield | 31-89% | [10] |
Experimental Protocol: Synthesis from Salicylic Acid and Urea
This protocol is based on a laboratory-scale synthesis.[10]
Materials:
-
Salicylic acid (10.5 g)
-
Urea (carbamide) (13.6 g)
-
Boric acid (0.8 g)
-
10% aqueous ammonia solution (5 ml)
-
10 M Hydrochloric acid (40 ml)
-
Distilled water (50 ml)
Equipment:
-
125 ml Erlenmeyer flask
-
Water trap
-
Sand bath or heating mantle
-
Beaker
-
Buchner funnel and filter flask
Procedure:
-
Combine salicylic acid, urea, and boric acid in the Erlenmeyer flask.
-
Connect the flask to a water trap.
-
Heat the mixture in a sand bath to 180 °C for 2 hours. The mixture will melt.
-
After 2 hours, allow the reaction mixture to cool.
-
Add 50 ml of distilled water and 5 ml of 10% aqueous ammonia solution.
-
Boil the solution for 5 minutes.
-
Chill the solution in an ice bath.
-
Acidify the chilled solution by adding 40 ml of 10 M hydrochloric acid.
-
Collect the precipitated salicylamide by filtration.
-
The crude product can be purified by recrystallization from hot water.
Logical Relationship of Key Synthetic Routes
Caption: Interrelationship of the primary starting materials and synthetic pathways to salicylamide.
Direct Synthesis from Phenol and Urea
Another direct synthesis route that has been explored involves the reaction of phenol with urea over a solid base catalyst.[11] This method represents an effort to utilize inexpensive and readily available starting materials.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Phenol | [11][12] |
| Reagent | Urea | [11][12] |
| Catalyst | Solid base (e.g., MgO, ZnO, K/MgO) | [11][13] |
| Temperature | 140-235 °C | [11][12] |
| Pressure | 0.1-3.5 MPa | [11] |
| Reaction Time | 1-24 hours | [11] |
| Yield | 34-43% | [12] |
Experimental Protocol: Catalytic Synthesis from Phenol and Urea
This protocol is based on a catalytic method described in the literature.[12]
Materials:
-
Phenol (0.25 mol)
-
Urea (0.017 mol)
-
Zinc oxide (ZnO) catalyst (0.10 g)
Equipment:
-
Batch reactor
-
Heating system with temperature control
-
Stirrer
Procedure:
-
Charge the batch reactor with phenol, urea, and the zinc oxide catalyst.
-
Seal the reactor and begin stirring.
-
Heat the reaction mixture to 235 °C.
-
Maintain the reaction at this temperature for the desired reaction time (e.g., 12 hours).
-
After the reaction, cool the reactor and recover the product mixture.
-
The salicylamide can be isolated and purified using standard techniques such as crystallization.
Purification of Salicylamide
For most applications, particularly in the pharmaceutical industry, salicylamide synthesized via these methods requires purification. Recrystallization is a commonly employed technique.[7]
General Recrystallization Protocol:
-
Dissolution: Dissolve the crude salicylamide in a minimal amount of a suitable hot solvent, such as ethanol (B145695) or an ethanol/water mixture.[7]
-
Decolorization: If the solution is colored, add a small amount of activated charcoal and heat to a boil for a few minutes.
-
Hot Filtration: Filter the hot solution to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals to remove any residual solvent.
Conclusion
The synthesis of salicylamide has evolved from early methods like the Salol reaction to more efficient and industrially scalable processes such as the ammonolysis of methyl salicylate. More recent research has focused on direct synthesis from inexpensive feedstocks like phenol and urea, driven by the principles of green chemistry. This guide provides a foundational understanding of these key synthetic routes, offering valuable insights for chemists and pharmaceutical scientists involved in the synthesis and development of related compounds. The provided protocols and data serve as a practical reference for laboratory work and process optimization.
References
- 1. CN105646269A - Synthetic method of salicylamide - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation method of salicylamide - Eureka | Patsnap [eureka.patsnap.com]
- 4. US2570502A - Preparation of salicylamide - Google Patents [patents.google.com]
- 5. EP0144204B1 - Process for preparing salicylamide compounds - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Process for preparing salicylamide compounds - Patent 0143628 [data.epo.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Sciencemadness Discussion Board - Preparation of 2-aminophenol from Salicylic Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. CN100369889C - A kind of method of synthesizing salicylamide - Google Patents [patents.google.com]
- 12. organic chemistry - Reaction of urea with phenol in acidic medium: Formation of salicylamide? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]





